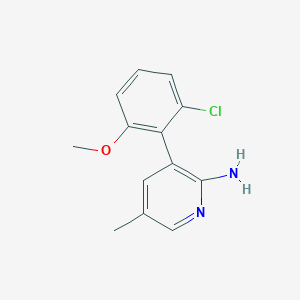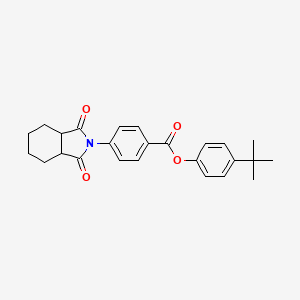![molecular formula C13H16INO B3990260 N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B3990260.png)
N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide
Overview
Description
N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide is an organic compound that features a cyclobutanecarboxamide moiety attached to a 1-(4-iodophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodoacetophenone and cyclobutanecarboxylic acid.
Formation of Intermediate: The 4-iodoacetophenone is first converted to 1-(4-iodophenyl)ethanol through a reduction reaction using a suitable reducing agent such as sodium borohydride.
Amidation Reaction: The intermediate 1-(4-iodophenyl)ethanol is then reacted with cyclobutanecarboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl group attached to the phenyl ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, and a base such as potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of cyclobutanecarboxylic acid and 1-(4-iodophenyl)ethylamine.
Scientific Research Applications
N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The iodine atom in the phenyl ring may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to interact with and alter the function of these targets, potentially leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-iodophenyl)ethyl]cyclopentanecarboxamide
- N-[1-(4-iodophenyl)ethyl]cyclohexanecarboxamide
- N-[1-(2,5-dimethylphenyl)ethyl]cyclobutanecarboxamide
Uniqueness
N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide is unique due to its specific structural features, including the cyclobutanecarboxamide moiety and the presence of an iodine atom in the phenyl ring. These characteristics confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[1-(4-iodophenyl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c1-9(10-5-7-12(14)8-6-10)15-13(16)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVUXUPVCDXABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-chlorophenyl)thio]ethyl}-N-(2-hydroxyethyl)-2-(1H-imidazol-1-yl)acetamide](/img/structure/B3990182.png)
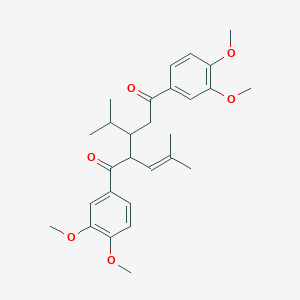
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3990188.png)
![2-CHLORO-3-(1-PHENYLETHOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3990193.png)

![N-({6-[3-(1-methoxyethyl)phenyl]pyridin-3-yl}methyl)acetamide](/img/structure/B3990202.png)
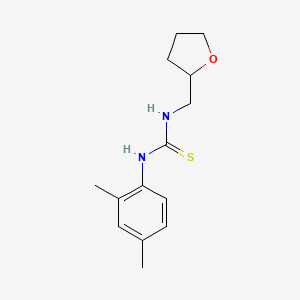
![3,5-dimethyl-4-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]pyrrolidin-2-yl}isoxazole](/img/structure/B3990206.png)
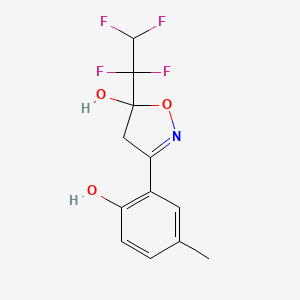
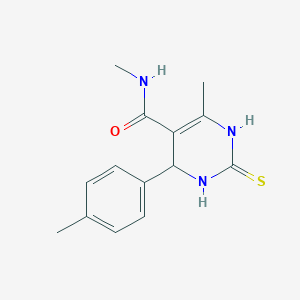
![N-[1-(4-chlorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B3990230.png)
![2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3990236.png)
